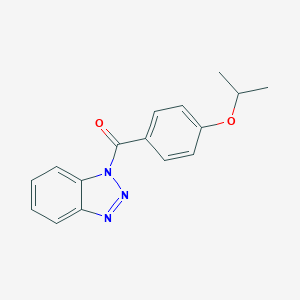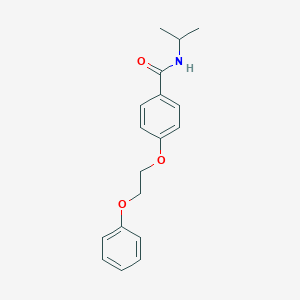![molecular formula C19H21BrFN5O2 B499153 N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B499153.png)
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a bromine atom, and a fluorobenzyl group, making it a subject of study in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine typically involves multiple steps, including halogenation, etherification, and tetrazole formationThe final step involves the formation of the tetrazole ring using azide and a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent reaction conditions, is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while substitution of the bromine atom with an amine can produce a corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid: Shares the bromine and fluorobenzyl groups but lacks the tetrazole ring.
4-Fluorobenzyl bromide: Contains the fluorobenzyl group but is simpler in structure.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar in having bromine and fluorine atoms but differs in the core structure.
Uniqueness
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine is unique due to its combination of a tetrazole ring, bromine atom, and fluorobenzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Eigenschaften
Molekularformel |
C19H21BrFN5O2 |
|---|---|
Molekulargewicht |
450.3g/mol |
IUPAC-Name |
N-[[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C19H21BrFN5O2/c1-3-8-26-19(23-24-25-26)22-11-13-9-15(20)18(17(10-13)27-2)28-12-14-6-4-5-7-16(14)21/h4-7,9-10H,3,8,11-12H2,1-2H3,(H,22,23,25) |
InChI-Schlüssel |
MSVHRPUPMMRRPQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3F)OC |
Kanonische SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B499070.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-fluorobenzamide](/img/structure/B499071.png)
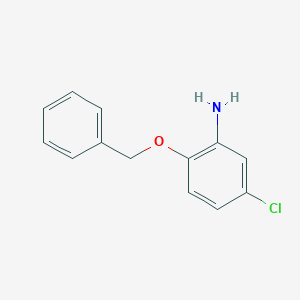
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B499076.png)
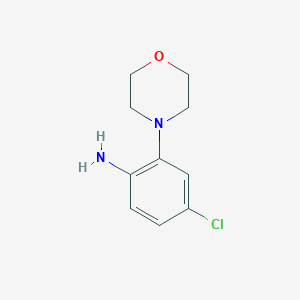
![2-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide](/img/structure/B499080.png)
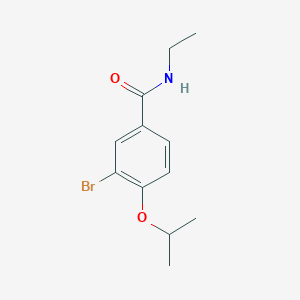
![N-[4-(acetylamino)phenyl]-2-(2-tert-butylphenoxy)acetamide](/img/structure/B499082.png)
![N-[4-(2-phenylethoxy)phenyl]butanamide](/img/structure/B499083.png)
![3-butoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B499084.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-propoxybenzamide](/img/structure/B499086.png)
